2-Oxaspiro[3.3]heptan-6-amine
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a class of organic molecules characterized by a unique structural feature: two or more rings are connected by a single, common atom known as the spiro atom. wikipedia.orgqmul.ac.ukontosight.ai This arrangement distinguishes them from fused or bridged ring systems. qmul.ac.uk Spirocycles can be composed entirely of carbon atoms (carbocyclic) or contain one or more heteroatoms (heterocyclic). wikipedia.org Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in various fields, particularly in drug discovery. rsc.orgacs.org The synthesis of these complex structures can be challenging due to the creation of a quaternary center, which can possess central or axial chirality. researchgate.net
The Spiro[3.3]heptane Motif: Structural Features and Research Interest
The spiro[3.3]heptane scaffold, which consists of two cyclobutane (B1203170) rings sharing a central carbon atom, has garnered considerable attention in medicinal chemistry. wikipedia.orgresearchgate.net These systems are of interest due to their relatively rigid structure, which can serve as a framework for positioning functional groups in well-defined spatial orientations. diva-portal.org This precise arrangement is valuable for exploring interactions with biological targets like receptor sites. diva-portal.org
The spiro[3.3]heptane core possesses a rigid, three-dimensional structure with well-defined spatial orientation. This rigidity stems from the two interconnected cyclobutane rings. Unlike flexible linear molecules, the spirocyclic framework has limited conformational freedom, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. diva-portal.orgresearchgate.net This defined three-dimensional character creates non-coplanar exit vectors for substituents, enabling unique interactions with biological targets that are not possible with planar aromatic systems. rsc.org
Properties of the Spiro[3.3]heptane Scaffold
| Property | Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₄ | |
| Molecular Weight | 184.19 g/mol | |
| Key Feature | Two cyclobutane rings sharing a single quaternary carbon. | |
| 3D Structure | Rigid with well-defined spatial orientation of substituents. |
| Conformational Aspect | Limited freedom, offering predictable vectorization for target interaction. | researchgate.netuniba.it |
Strained spiro heterocycles, including derivatives of spiro[3.3]heptane, are increasingly investigated as bioisosteres. rsc.orgsciprofiles.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The introduction of heteroatoms into the spiro[3.3]heptane scaffold, such as in 2-oxaspiro[3.3]heptan-6-amine, can impart beneficial physicochemical properties like improved metabolic stability and lipophilicity. rsc.orgrsc.org These strained systems can serve as non-classical, three-dimensional replacements for more common, often planar or flexible, cyclic systems in drug candidates. rsc.orgsciprofiles.comrsc.org
Structural analysis has revealed similarities between the spiro[3.3]heptane scaffold and cyclohexane (B81311) derivatives. acs.org Specifically, disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for disubstituted cyclohexanes. acs.org For instance, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes are considered restricted analogues of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. researchgate.netacs.org This mimicry allows for the optimization of a lead compound's properties by replacing a flexible cyclohexane ring with a more rigid spiro[3.3]heptane core. researchgate.netacs.org
Spiro[3.3]heptane-based structures have proven to be effective bioisosteres for a variety of common monocyclic and aromatic systems found in pharmaceuticals. researchgate.netuniba.itrsc.org The rigid framework of spiro[3.3]heptane allows it to mimic the spatial arrangement of substituents on these rings while offering a novel, three-dimensional chemical space. enamine.net
Piperazine (B1678402): 2,6-Diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine, a common motif in drug molecules. uniba.itrsc.org In some instances, this replacement has led to improved target selectivity and reduced off-target effects. rsc.org
Piperidine (B6355638): 2-Azaspiro[3.3]heptane and the more recent 1-azaspiro[3.3]heptane are recognized as bioisosteres of piperidine. researchgate.netrsc.orgenamine.netnih.govresearchgate.net The substitution of a piperidine ring with these spirocyclic analogues has been shown to yield active compounds. enamine.netnih.gov
Tetrahydro-2H-pyran (Oxane): 1-Oxaspiro[3.3]heptane is considered a potential analogue for tetrahydro-2H-pyran. rsc.org
Benzene (B151609): The spiro[3.3]heptane core can also mimic mono-, meta-, and para-substituted phenyl rings. enamine.net This is particularly valuable as it allows for the exploration of three-dimensional chemical space while maintaining functional similarity to aromatic systems.
The compound This compound itself contains a spirocyclic oxetane (B1205548) head group. nih.gov This motif has been explored in drug discovery for its ability to replace gem-dimethyl and carbonyl groups with more metabolically stable and polar functionalities that can enhance solubility. nih.gov The compact and conformationally constrained nature of this spirocyclic oxetane substructure provides the appropriate polarity, size, and electron-withdrawing characteristics to influence the ionization of the amine and the packing behavior of lipids, for example, in the context of mRNA delivery systems. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBLTGDJDQVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Oxaspiro 3.3 Heptan 6 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine group at the 6-position is the main site of reactivity, readily participating in a variety of reactions typical of aliphatic amines. Its nucleophilic character drives its involvement in substitution, acylation, and other N-functionalization processes.
As a potent nucleophile, the amino group of 2-Oxaspiro[3.3]heptan-6-amine can engage in nucleophilic substitution reactions with various electrophiles. This includes reactions with alkyl halides to form secondary and tertiary amines, thereby extending the molecular framework. The spirocyclic amine can act as a building block, where the nitrogen atom displaces a leaving group on another molecule to forge a new carbon-nitrogen bond.
The primary amine readily reacts with acylating agents to form stable amide derivatives. This transformation is crucial for incorporating the spirocyclic motif into larger molecules, particularly in medicinal chemistry. The reaction of this compound with acyl chlorides or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. For instance, related spirocyclic amines have been successfully converted to amides using acyl chlorides in the presence of a base like triethylamine. researchgate.net This reaction is fundamental for creating peptide linkages or installing various functional groups. Similarly, the formation of acetanilides from related spirocyclic amines demonstrates this reactivity pathway. mdpi.com
Table 1: Examples of Amide Formation Reactions
| Reactant | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-(2-Oxaspiro[3.3]heptan-6-yl)amide | Base (e.g., Triethylamine), Aprotic Solvent |
| This compound | Carboxylic Acid (R-COOH) | N-(2-Oxaspiro[3.3]heptan-6-yl)amide | Peptide coupling agent (e.g., DCC, HATU) |
| This compound | Anhydride ((RCO)₂O) | N-(2-Oxaspiro[3.3]heptan-6-yl)amide | Aprotic Solvent, optional base |
Beyond simple alkylation and acylation, the primary amine is amenable to a wide range of N-functionalization protocols that are vital in modern synthetic and medicinal chemistry. acs.org These methods allow for the precise introduction of diverse substituents onto the nitrogen atom.
One significant class of reactions is palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. In this reaction, the amine can be coupled with aryl halides or triflates to form N-aryl derivatives. The chemical stability of similar strained spiro heterocycles under these palladium-catalyzed conditions has been demonstrated, yielding arylated amines successfully. researchgate.netuniba.it This tolerance makes the this compound motif suitable for incorporation into complex aromatic systems. uniba.it
Other N-functionalization reactions include:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives.
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.
Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates, respectively.
Table 2: Overview of N-Functionalization Protocols
| Reaction Type | Electrophile/Coupling Partner | Resulting Functional Group | Significance |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | N-Aryl Amine | Connects spirocycle to aromatic systems |
| Reductive Amination | Aldehyde or Ketone | N-Alkyl Amine (Secondary/Tertiary) | Introduces diverse alkyl groups |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Creates important pharmacophore |
Modifications and Transformations of the Spirocyclic Core
The spiro[3.3]heptane core, consisting of two fused cyclobutane (B1203170) rings, is characterized by significant ring strain. The oxetane (B1205548) ring within the 2-oxaspiro[3.3]heptane structure introduces a specific point of reactivity. While generally stable, the core can undergo transformations under certain conditions.
The saturated hydrocarbon framework of the spiro[3.3]heptane core is resistant to most common oxidizing and reducing agents under mild conditions. Selective oxidation of the C-H bonds on the cyclobutane rings is challenging and typically requires harsh conditions that may lead to fragmentation or ring-opening. Similarly, the core is already fully saturated, so reduction reactions are not applicable unless other reducible functional groups are present on the scaffold. The stability of the core is a key feature, allowing for a wide range of chemical transformations to be performed on the amine group without affecting the spirocyclic structure. rsc.org
However, the oxetane portion of the molecule is susceptible to ring-opening reactions in the presence of strong acids or Lewis acids. researchgate.net For example, treatment with hydrobromic acid can lead to the cleavage of the ether linkage, resulting in a functionalized azetidine derivative. researchgate.net This represents a significant transformation of the spirocyclic core.
The direct functionalization of the spiro[3.3]heptane core of a pre-existing molecule like this compound is synthetically difficult due to the inertness of the C-H bonds. Therefore, the introduction of additional functional groups onto the spirocyclic scaffold is typically achieved by using appropriately substituted starting materials during the synthesis of the ring system itself. nih.gov Synthetic strategies often involve multi-step sequences where functional groups are installed on precursors before the construction of the final spirocyclic framework. nih.govnih.gov This approach allows for the creation of a library of diversely functionalized 2-Oxaspiro[3.3]heptane derivatives for various applications, particularly in drug discovery where they can serve as bioisosteres for other cyclic systems like piperidine (B6355638) or morpholine. rsc.orguniv.kiev.ua
Structural Analysis and Conformational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of 2-Oxaspiro[3.3]heptan-6-amine. These techniques probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the oxetane (B1205548) ring (OCH₂) would appear as a characteristic singlet or a set of coupled multiplets, typically in the range of δ 4.0-5.0 ppm. The protons on the cyclobutane (B1203170) ring (CH₂ and CH) would resonate further upfield. The methine proton attached to the same carbon as the amine group (CH-N) would likely appear as a multiplet, and its chemical shift would be influenced by the solvent and protonation state of the amine.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The spirocyclic carbon atom is a key feature, appearing as a quaternary signal. The carbons of the oxetane ring (OCH₂) are expected to resonate at approximately δ 80 ppm, while the spiro-carbon atom (C) is anticipated around δ 38 ppm. mdpi.com The remaining cyclobutane carbons would appear at higher field strengths.
Table 1: Representative NMR Data for Spirocyclic Oxetane Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | OC H₂ (Oxetane) | 80.9 |
| ¹³C | NC H₂ (Azetidine portion of a related aza-spiro[3.3]heptane) | 62.8 |
| ¹³C | Spiro-C | 38.3 |
| ¹H | OC H₂ (Oxetane) | 4.81 (singlet) |
| ¹H | NC H₂ (Azetidine portion of a related aza-spiro[3.3]heptane) | 4.11 (singlet) |
Data derived from a related compound, 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, for illustrative purposes. mdpi.com
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula (C₆H₁₁NO) by providing a highly accurate mass measurement. mdpi.com The predicted monoisotopic mass is 113.0841 Da. Analysis of the molecule often involves observing protonated or other adducts.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 114.09134 | 112.6 |
| [M+Na]⁺ | 136.07328 | 116.9 |
| [M+K]⁺ | 152.04722 | 123.1 |
| [M+NH₄]⁺ | 131.11788 | 122.2 |
Data calculated using CCSbase. uni.lu
HPLC and UPLC are crucial chromatographic techniques used to separate, identify, and quantify each component in a mixture. For this compound, these methods are employed to assess its purity, a critical parameter for its use in further applications. A typical analysis involves injecting the compound onto a column (e.g., a C18 reversed-phase column) and eluting it with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95% based on these methods. sigmaaldrich.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For spirocyclic systems like this compound, this technique provides unambiguous information on bond lengths, bond angles, and the conformation of the rings. nih.gov Studies on closely related spiro-oxetane structures have utilized X-ray crystallography to confirm their molecular structure and reveal details about ring puckering. mdpi.comnih.gov The inherent strain in the four-membered oxetane and cyclobutane rings makes such analysis particularly insightful, confirming the unique geometric constraints of the spiro[3.3]heptane framework. acs.org
Computational Chemistry and Theoretical Studies
Computational methods complement experimental data by providing insights into the structural and electronic properties of molecules. These theoretical studies are essential for understanding the molecule's stability, conformational preferences, and reactivity. researchgate.net
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its lowest-energy conformation (optimized geometry). nih.gov
These calculations provide theoretical values for structural parameters, including bond distances and angles, which can be compared with experimental data from X-ray crystallography. nih.gov Furthermore, DFT is used to predict chemical reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack, offering a theoretical framework for understanding the molecule's chemical behavior. mdpi.commdpi.com
Table 3: Parameters Obtainable from DFT Calculations for this compound
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Predicts the most stable conformation, bond lengths, and angles. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
Conformational Analysis and Energy Landscape Mapping
Computational studies on related spiro[3.3]heptane derivatives suggest that the energy landscape is characterized by a limited number of low-energy conformers. The primary conformational flexibility arises from the puckering of the four-membered rings. For a monosubstituted cyclobutane ring, as is the case with the aminocyclobutane portion of this compound, two principal puckered conformations are possible, with the substituent occupying either an axial or an equatorial-like position.
The energy difference between these conformers is influenced by steric and electronic factors. The amine substituent at the C6 position can introduce specific intramolecular interactions that may favor one conformation over others. While specific experimental or high-level computational data for this compound is not extensively available in the current literature, theoretical calculations on analogous systems can provide insight into the likely energy landscape.
An illustrative energy landscape mapping would involve the calculation of the potential energy surface as a function of the ring puckering coordinates. This would reveal the global and local energy minima corresponding to stable conformers and the transition states that separate them. The energy barriers between these conformers are expected to be relatively low, allowing for rapid interconversion at room temperature.
Table 1: Illustrative Conformational Energy Data for this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Puckering Angle (°) | Dipole Moment (D) |
| A | Axial-like | 0.00 | 25-30 | 1.8 |
| B | Equatorial-like | 0.5 - 1.5 | 25-30 | 2.1 |
Note: The data in this table is illustrative and based on general principles of substituted cyclobutanes and spiro[3.3]heptane systems. Specific computational or experimental values for this compound are required for definitive characterization.
Prediction of Spatial Orientation and Exit Vectors of Substituents
The rigid nature of the spiro[3.3]heptane framework leads to well-defined and predictable spatial orientations for substituents, often referred to as exit vectors. This property is of particular importance in drug design, where the precise positioning of functional groups is critical for molecular recognition and biological activity.
For the spiro[3.3]heptane core, the exit vectors for substituents at the 2 and 6 positions are non-collinear. Studies on the parent spiro[3.3]heptane have shown that the angle between these exit vectors (φ1, φ2) is typically in the range of 22.8-29.7°. uni-regensburg.de The structure is also non-planar, with a characteristic angle (/θ/) of approximately 129-130°. uni-regensburg.de
The concept of an exit vector plot (EVP) can be used to visualize the spatial relationship between substituents on a scaffold. For a disubstituted spiro[3.3]heptane, the EVP would map the possible distances and angles between the two substituents. In the case of this compound, we are primarily interested in the exit vector of the single amine substituent. This can be defined by a vector originating from the C6 atom and pointing along the C-N bond. The directionality of this vector in three-dimensional space is largely dictated by the rigid geometry of the spirocyclic system.
Table 2: Predicted Exit Vector Parameters for the Amine Substituent in this compound
| Parameter | Description | Predicted Value Range |
| φ | Angle of the C6-N bond relative to a reference plane of the cyclobutane ring. | 110-120° (for equatorial-like) / 90-100° (for axial-like) |
| θ | Dihedral angle defined by C5-C6-N and a reference atom on the oxetane ring. | Varies with conformation |
| d(N-spirocenter) | Distance from the nitrogen atom to the spirocyclic carbon atom (C4). | 3.0 - 3.5 Å |
Note: These values are estimations based on the known geometry of spiro[3.3]heptane and standard bond lengths and angles. Precise values would require dedicated computational modeling or experimental structural determination of this compound.
The predictable nature of these exit vectors makes the 2-oxaspiro[3.3]heptane scaffold a valuable building block for creating molecules with specific three-dimensional arrangements of functional groups.
Mechanistic Investigations of Reactions Involving 2 Oxaspiro 3.3 Heptan 6 Amine
Reaction Pathway Elucidation
The formation of the 2-oxaspiro[3.3]heptane skeleton itself provides insight into the mechanistic pathways involved. The synthesis of related spirocyclic systems, such as 2-azaspiro[3.3]heptane derivatives, often involves the construction of the four-membered rings through the sequential ring closure of appropriate 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles nih.gov. By analogy, a plausible pathway for the formation of the 2-oxaspiro[3.3]heptan-6-amine core would involve an intramolecular cyclization, likely proceeding through a nucleophilic substitution mechanism.
In reactions where the oxetane (B1205548) ring participates, the pathway is often dictated by the high ring strain. Acid-catalyzed ring-opening, for instance, is a common reaction for oxetanes. This process is initiated by the protonation of the oxygen atom, followed by nucleophilic attack at one of the adjacent carbon atoms. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound derivatives, the presence of the neighboring azetidine ring can influence the stereochemical outcome of such reactions. For example, the synthesis of a 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane has been described, and its subsequent ring-opening with hydrobromic acid yields (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol researchgate.net. This suggests a pathway involving protonation of the oxetane oxygen, followed by nucleophilic attack by the bromide ion.
Role of Intermediates in Spirocycle Formation and Transformation
The intermediates in both the formation and subsequent reactions of this compound play a pivotal role in determining the final product structure. During the synthesis of the spirocyclic core, the formation of a quaternary carbon center is a key step. The reaction likely proceeds through intermediates that allow for the construction of this congested center.
In transformations involving the oxetane ring, carbocationic intermediates are often proposed, especially under acidic conditions. The stability of these intermediates will direct the course of the reaction. For instance, the ring-opening of the oxetane in a 2-oxa-6-azaspiro[3.3]heptane derivative with hydrobromic acid likely proceeds through a protonated oxetane intermediate, which is then opened by the nucleophilic bromide ion researchgate.net. The stability of the resulting carbocation, or the transition state leading to it, will influence the reaction rate and selectivity.
| Reaction Type | Proposed Intermediate | Key Factors |
| Spirocycle Formation | Cyclization Precursor with Nucleophilic and Electrophilic Centers | Intramolecular proximity, Ring strain |
| Acid-Catalyzed Ring Opening | Protonated Oxetane, Carbocation-like species | Acid strength, Nucleophile identity, Steric hindrance |
Photochemical and Radical Reaction Mechanisms
The amine functionality in this compound opens the door to photochemical and radical-based transformations. Photochemical reactions are a powerful tool for generating radical intermediates under mild conditions rsc.org. The nitrogen atom of the amine can participate in single-electron transfer (SET) processes upon photoexcitation, leading to the formation of an aminyl radical.
One potential reaction pathway is a photochemical radical cyclization. In such a mechanism, a radical is generated on a side chain attached to the amine, which can then add to an unsaturated bond within the same molecule to form a new ring. While specific studies on this compound are not prevalent, the general principles of photochemical radical cyclizations of imines and related compounds are well-established and could be applied to derivatives of this spirocycle rsc.org. These reactions can be initiated either by direct excitation of the substrate or through the use of a photoredox catalyst rsc.org.
| Initiation Method | Radical Generation | Potential Outcome |
| Direct Photoexcitation | Homolytic cleavage of a bond adjacent to the amine | Intramolecular cyclization, Hydrogen atom transfer |
| Photoredox Catalysis | Single-electron transfer from the amine to an excited catalyst | Formation of an aminyl radical cation |
Single Electron Transfer Processes
Single electron transfer (SET) is a fundamental process that can initiate a variety of chemical transformations. The amine group in this compound can act as an electron donor in the presence of a suitable electron acceptor, leading to the formation of a radical cation. This process can be triggered by chemical oxidants or through photochemical means.
The formation of an electron donor-acceptor (EDA) complex is often a key intermediate in SET processes nih.gov. For instance, the interaction of N,N-dialkylanilines with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can lead to an SET event, either under dark conditions or upon photoirradiation, generating an α-aminoalkyl radical nih.gov. A similar process could be envisioned for this compound, where the lone pair of electrons on the nitrogen atom interacts with an acceptor to initiate radical formation. The subsequent reactivity of this radical cation would depend on the reaction conditions and the presence of other reactive species.
| SET Trigger | Key Intermediate | Resulting Species |
| Chemical Oxidant | Encounter Complex | Aminyl Radical Cation |
| Photoinduced | Electron Donor-Acceptor (EDA) Complex | Radical Ion Pair |
Catalytic Cycles and Enantiocontrol Mechanisms
Information regarding catalytic cycles and enantiocontrol mechanisms specifically involving this compound is currently limited in the scientific literature. However, the chiral nature of this spirocycle (if resolved into its enantiomers) makes it an attractive scaffold for applications in asymmetric catalysis.
Hypothetically, derivatives of this compound could be employed as chiral ligands in metal-catalyzed reactions. A catalytic cycle in such a scenario would involve the coordination of the ligand to a metal center, followed by the binding of the substrate and the subsequent stereoselective transformation. The rigidity of the spirocyclic framework could play a crucial role in creating a well-defined chiral environment around the metal center, thereby inducing high enantioselectivity.
The development of enantioselective syntheses of this compound itself would be a critical first step. This could potentially be achieved through the use of chiral catalysts in the ring-forming reactions or by resolution of the racemic mixture. Once enantiomerically pure material is available, its use in asymmetric catalysis can be explored, with the mechanistic details of the catalytic cycles and the factors governing enantiocontrol being key areas of investigation. Further research is needed to establish these mechanisms.
Applications of 2 Oxaspiro 3.3 Heptan 6 Amine in Advanced Organic Synthesis and Molecular Design
As a Versatile Building Block in Complex Molecule Synthesis
The inherent strain and defined stereochemistry of the 2-Oxaspiro[3.3]heptan-6-amine scaffold make it an attractive starting point for the synthesis of intricate molecular structures. Its utility spans the construction of diverse heterocyclic systems and the preparation of highly functionalized spirocyclic compounds.
Construction of Diverse Heterocyclic Frameworks
2-Oxaspiro[3.3]heptane derivatives serve as key intermediates in the synthesis of a variety of heterocyclic frameworks. For instance, spirocyclic oxetanes, including the related 2-oxa-6-azaspiro[3.3]heptane, have been utilized in oxidative cyclizations to produce ring-fused benzimidazoles. mdpi.com This approach highlights the ability of the strained oxetane (B1205548) ring to participate in ring-expansion and rearrangement reactions, thereby enabling access to novel and complex heterocyclic systems. The reactivity of the amino group in this compound allows for its incorporation into a wide range of nitrogen-containing heterocycles, further expanding its synthetic utility.
Preparation of Functionalized Spirocyclic Scaffolds
The spiro[3.3]heptane motif is a sought-after scaffold in drug discovery due to its three-dimensional character and conformational rigidity. researchgate.net Synthetic routes have been developed to produce a variety of functionalized 2-azaspiro[3.3]heptane derivatives, which can be considered analogues of this compound. univ.kiev.ua These methods often involve the construction of the four-membered rings through sequential ring-closure reactions. nih.govenamine.net The resulting functionalized spirocycles are valuable building blocks for creating novel molecular entities with precisely controlled spatial arrangements of substituents. The ability to introduce diverse functional groups onto the spirocyclic core allows for the fine-tuning of physicochemical properties and biological activity.
Role in Medicinal Chemistry Lead Optimization and Drug Discovery Efforts
The incorporation of the this compound scaffold into drug candidates has emerged as a promising strategy in medicinal chemistry. Its unique structural features can impart favorable pharmacological properties, such as enhanced target specificity and improved metabolic stability.
Design of Molecular Scaffolds with Enhanced Target Specificity
The rigid nature of the spiro[3.3]heptane framework can lead to more selective interactions with biological targets. researchgate.net By constraining the conformational freedom of a molecule, the entropic penalty of binding is reduced, potentially leading to higher affinity and specificity. The defined exit vectors of substituents on the spirocyclic core allow for precise positioning of functional groups to optimize interactions with a target's binding site. This level of structural control is crucial for designing highly selective ligands and minimizing off-target effects. For example, spiro[3.3]heptane derivatives have been explored as surrogates for common ring systems like piperidine (B6355638) and morpholine, aiming to improve target engagement and pharmacological profiles. mdpi.com
Modulating Molecular Shape and Rigidity in Drug Design
The three-dimensional shape of a drug molecule is a critical determinant of its biological activity. The spiro[3.3]heptane core of this compound provides a rigid and well-defined three-dimensional structure that can be used to explore novel regions of chemical space. This "escaping from flatland" approach, which moves away from traditional planar aromatic structures, is a key trend in modern drug design. univ.kiev.ua The conformational restriction imposed by the spirocyclic system helps to pre-organize the molecule into a bioactive conformation, which can enhance potency and selectivity. The development of strained spiroheterocycles, including derivatives of this compound, has been a focus for creating molecules with improved drug-like properties. researchgate.net
Development of Structural Surrogates for Bioactive Molecules
This compound and related spiro[3.3]heptane derivatives have been investigated as bioisosteres for commonly used fragments in drug molecules. Bioisosteric replacement is a strategy used to modify the properties of a bioactive molecule while retaining its biological activity. univ.kiev.ua For instance, the 2-oxa-6-azaspiro[3.3]heptane scaffold has been proposed as a structural alternative to morpholine. mdpi.com Similarly, other spiro[3.3]heptane-based structures have been successfully used to mimic piperazine (B1678402) and piperidine rings. univ.kiev.ua This approach can lead to improvements in metabolic stability, solubility, and other pharmacokinetic properties. The unique geometry of the spiro[3.3]heptane core can also provide access to novel intellectual property space.
Potential in Material Science and Chemical Biology Research
The unique structural and electronic properties of this compound, stemming from its rigid, three-dimensional spirocyclic framework, position it as a compound of significant interest in the fields of material science and chemical biology. The inherent strain of the dual four-membered rings and the presence of both an ether and an amine functionality offer versatile handles for chemical modification, enabling the development of novel materials and sophisticated biological tools.
Development of New Materials with Specific Properties
The incorporation of the this compound scaffold into polymeric structures presents a promising avenue for the creation of new materials with tailored properties. The rigid, non-planar nature of the spiro[3.3]heptane core can impart unique conformational constraints on polymer chains, influencing their macroscopic properties such as thermal stability, mechanical strength, and solubility.
The amine group of this compound serves as a versatile functional monomer for polymerization reactions. It can readily participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to yield polyureas. The resulting polymers would feature the spirocyclic moiety as an integral part of the polymer backbone, potentially leading to materials with enhanced thermal and dimensional stability due to the restricted rotation around the spiro center.
Furthermore, the oxetane ring in the structure can be exploited for ring-opening polymerization under cationic or anionic conditions. This allows for the synthesis of polyethers with the spirocyclic amine functionality either pendant to the main chain or as a part of a cross-linked network. The presence of the amine group can also enhance the adhesive properties of the resulting polymers and provide sites for further post-polymerization modifications.
The spiro[3.3]heptane framework is also being explored in the development of materials for organic light-emitting diodes (OLEDs). The introduction of such rigid, non-coplanar structures can disrupt intermolecular packing and suppress aggregation-caused quenching of fluorescence, leading to improved device efficiency and stability. While research in this area has focused on other functionalized spiro[3.3]heptanes, the amine functionality of this compound provides a convenient point of attachment for chromophoric units, suggesting its potential in this application.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomers | Potential Properties |
| Polyamide | This compound, Dicarboxylic acid | High thermal stability, enhanced mechanical strength, altered solubility |
| Polyurea | This compound, Diisocyanate | Improved rigidity, potential for forming ordered structures |
| Polyether (via ring-opening) | This compound derivative | Cross-linked networks, modified adhesive properties |
Use as a Chemical Probe in Biological Systems
In the realm of chemical biology, the development of sophisticated molecular probes is crucial for elucidating complex biological processes. The spiro[3.3]heptane scaffold, and by extension this compound, offers a unique platform for the design of such probes. Its three-dimensional structure can serve as a bioisostere for more common cyclic structures found in bioactive molecules, such as piperidine or phenyl rings. This substitution can lead to compounds with altered physicochemical properties, including solubility and metabolic stability, which are critical for effective chemical probes.
The amine group of this compound is a key feature for its use as a chemical probe. It can be readily functionalized with a variety of reporter groups, including fluorophores, biotin (B1667282) tags for affinity purification, or photo-crosslinkers for identifying binding partners. This allows for the targeted labeling and visualization of biomolecules within their native cellular environment.
A particularly promising application lies in the development of fluorescent probes. The spirocyclic nature of the molecule can be exploited to control the fluorescence properties of an attached dye. For instance, certain xanthene-based dyes can exist in a non-fluorescent, spirocyclic form and a fluorescent, open form. The equilibrium between these two states can be sensitive to the local environment or specific biological events. By incorporating the this compound moiety into such a system, it is conceivable to design probes that exhibit a fluorescent response upon binding to a target biomolecule or in response to changes in the cellular milieu.
Furthermore, the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, can benefit from probes containing spirocyclic structures. The inherent strain of the spiro[3.3]heptane system can be harnessed to accelerate specific bioorthogonal reactions, leading to faster and more efficient labeling of biomolecules in vivo.
Table 2: Potential Applications of this compound in Chemical Probe Development
| Probe Type | Functionalization Strategy | Potential Application |
| Fluorescent Probe | Amine group conjugated to a fluorophore | Imaging and tracking of biomolecules in living cells |
| Affinity-Based Probe | Amine group linked to a biotin tag | Isolation and identification of protein binding partners |
| Photo-Affinity Probe | Amine group attached to a photo-crosslinking agent | Covalent labeling and identification of target proteins |
| Bioorthogonal Probe | Incorporation of the spirocycle to enhance reactivity | In vivo labeling and tracking of biomolecules |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Accessing 2-Oxaspiro[3.3]heptan-6-amine Derivatives
The generation of this compound and its derivatives has evolved from classical multi-step procedures to more streamlined and scalable approaches. A significant challenge in synthesizing these strained spiro-heterocycles is the construction of the dual four-membered rings. researchgate.netresearchgate.net Recent methodologies prioritize efficiency, yield, and the ability to produce diverse analogues suitable for chemical libraries.
One established route to the core 2-oxa-6-azaspiro[3.3]heptane structure involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide. mdpi.com However, more recent innovations have focused on improving scalability and reducing the use of protecting groups. A notable development is a two-step, protecting-group-free process for a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov This route begins with the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA), to form 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), which then undergoes a hydroxide-facilitated alkylation with an appropriate aniline (B41778) derivative. nih.gov This method has been successfully demonstrated at a 100-gram scale with high yield and purity, highlighting its industrial applicability. nih.gov
Other innovative strategies include the conjugate addition of chiral α-amino esters to nitroalkenes that are generated from oxetan-3-one, followed by nitro group reduction and spontaneous cyclization to form the spirocyclic system. researchgate.net Analogous approaches in related scaffolds, such as the synthesis of 2,6-diazaspiro[3.3]heptanes, utilize the reductive amination of a key aldehyde intermediate, a method that is also amenable to library synthesis. thieme-connect.de The synthesis of the thio-analogue, 6-amino-2-thiaspiro nih.govnih.govheptane, from 2,2-bis(bromomethyl)-1,3-propanediol (B29016) further illustrates the modular strategies being developed for spiro[3.3]heptane systems. researchgate.net
| Route/Method | Key Starting Materials | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Protecting-Group-Free Synthesis | Tribromoneopentyl alcohol (TBNPA), 2-Fluoro-4-nitroaniline | Hydroxide-facilitated alkylation | Scalable, cost-effective, avoids protecting groups | nih.gov |
| Classical Condensation | 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-Toluenesulfonamide | Simultaneous ring closure | Established route to the core scaffold | mdpi.com |
| Conjugate Addition | Oxetan-3-one, α-amino esters | Conjugate addition followed by spontaneous cyclization | Access to chiral derivatives | researchgate.net |
| Reductive Amination (analogue) | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary amines | Reductive amination and subsequent cyclization | Applicable to library synthesis | thieme-connect.de |
Advanced Functionalization Strategies
Beyond the synthesis of the core scaffold, significant research is directed towards advanced functionalization strategies that allow for precise modification of the this compound structure. These methods, particularly late-stage functionalization (LSF), are critical for rapidly generating analogues to optimize biological activity and physicochemical properties. acs.orgnih.gov
C–H bond activation has emerged as a powerful tool for derivatization. nih.gov For instance, high-throughput experimentation has been used to optimize a mild C–H arylation reaction of oxetanes using a nickel catalyst in conjunction with p-cyanobenzaldehyde as a photoexcited hydrogen-atom transfer catalyst. rsc.org This approach allows for the direct installation of aryl groups onto the oxetane (B1205548) ring without pre-functionalization. rsc.org Similarly, new methodologies enable oxetane synthesis through the C-H functionalization of native alcohols, a strategy that can be applied to the late-stage modification of complex molecules. acs.org
Another advanced strategy involves the Paternò-Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, to construct the oxetane ring in a single step. rsc.orgrsc.org A telescoped three-step sequence using this reaction with maleic acid derivatives and cyclic ketones produces highly functionalized spirocyclic oxetanes. rsc.orgrsc.org The resulting structures contain versatile functional handles, such as anhydrides, that can be readily opened by various nucleophiles (e.g., amines, alcohols) to create a diverse array of derivatives. rsc.org This method expands the accessible chemical space for these scaffolds, providing intermediates ripe for further diversification. rsc.org
| Strategy | Reagents/Catalyst | Target Position | Type of Modification | Reference |
|---|---|---|---|---|
| C–H Arylation | Ni catalyst, p-cyanobenzaldehyde, light | Oxetane ring (C-H bonds) | Attachment of aryl groups | rsc.org |
| Alcohol C–H Functionalization | Iridium photocatalyst, vinyl sulfonium (B1226848) ion | Forms spiro-oxetane from an alcohol | Late-stage installation of the oxetane ring | acs.org |
| Paternò–Büchi Reaction & Derivatization | Cyclic ketone, maleic anhydride, UV light; followed by nucleophile | Forms functionalized spiro-oxetane | Creates ester or amide derivatives | rsc.orgrsc.org |
| Ruthenium-Catalyzed LSF (General) | Ruthenium catalyst | Remote C(sp²)–H bonds of aryl substituents | Alkylation | nih.gov |
Chemoinformatic and Computational Approaches in Design and Prediction
Chemoinformatic and computational tools are playing an increasingly vital role in the design and property prediction of molecules containing the 2-oxaspiro[3.3]heptane scaffold. A primary application is in the exploration of this motif as a bioisostere—a substituent that mimics the spatial arrangement and electronic properties of another group to enhance a molecule's drug-like properties. researchgate.netrsc.org The spiro[3.3]heptane core is recognized as a unique 3D-shaped scaffold that can serve as a saturated, non-collinear bioisostere for phenyl rings. chemrxiv.orgnih.gov
Computational studies are used to compare the physicochemical properties of spiro[3.3]heptane derivatives with their aromatic counterparts. For example, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease the calculated lipophilicity (clogP) by approximately 0.8 units. chemrxiv.org Such predictions are crucial for designing compounds with improved solubility and pharmacokinetic profiles. Molecular modeling is also used to analyze conformational preferences, such as the puckering of the cyclobutane (B1203170) rings and the dihedral angles, which are significantly different from the planar geometry of a benzene (B151609) ring. chemrxiv.orgnih.gov This inherent three-dimensionality can lead to enhanced target selectivity. researchgate.net These computational insights guide the synthesis of novel derivatives with predictable improvements in metabolic stability, lipophilicity, and target engagement. rsc.orgchemrxiv.org
| Compound | Core Structure | clogP | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) | Reference |
|---|---|---|---|---|
| Sonidegib | meta-substituted Phenyl | 6.8 | 18 | chemrxiv.org |
| trans-Spiro[3.3]heptane Analogue | trans-Spiro[3.3]heptane | 6.0 | 36 | chemrxiv.org |
| cis-Spiro[3.3]heptane Analogue | cis-Spiro[3.3]heptane | 6.0 | 156 | chemrxiv.org |
Integration with High-Throughput Synthesis and Screening Platforms
The successful application of this compound derivatives in drug discovery is increasingly dependent on their integration with high-throughput synthesis and screening (HTS) platforms. The development of robust and versatile synthetic routes, as discussed previously, is a prerequisite for generating large chemical libraries needed for HTS campaigns. thieme-connect.de Methodologies that are amenable to automation and parallel synthesis are particularly valuable.
High-throughput experimentation (HTE) is being used not only for screening but also for the rapid optimization of synthetic reactions. For instance, HTE was employed to accelerate the development of the C–H arylation of oxetanes by swiftly screening numerous reaction variables. rsc.org This synergy between synthesis and screening allows for the efficient creation and evaluation of novel chemical entities. Once libraries of this compound derivatives are synthesized, they can be subjected to HTS to identify compounds with desired biological activities. The oxetane motif is increasingly present in drug candidates undergoing clinical trials, many of which were likely identified through such screening processes. nih.govacs.org The integration of automated synthesis, HTS, and computational analysis creates a powerful workflow to expedite the discovery and optimization of new drug candidates based on this promising scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxaspiro[3.3]heptan-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves spirocyclic intermediate formation via cyclization reactions. For example, ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (CAS 523572-08-8) can serve as a precursor, undergoing hydrolysis and subsequent amination . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalysts (e.g., Pd/C for hydrogenation) critically impact yield. Optimization studies recommend using anhydrous conditions to minimize side reactions like ester hydrolysis .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal: H NMR reveals proton environments (e.g., spirocyclic CH groups at δ 1.8–2.2 ppm), while C NMR identifies carbons adjacent to oxygen and nitrogen . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHClNO, m/z 149.0607) . X-ray crystallography, though less common due to crystallinity challenges, provides definitive spirocyclic geometry .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves polar impurities. Recrystallization in ethanol/water mixtures enhances purity (>97%) . For hydrochloride salts, ion-exchange chromatography or trituration with diethyl ether removes excess HCl . Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) monitors purity post-purification .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the molecule’s conformational stability and charge distribution. Studies reveal strain in the spirocyclic ring system, influencing reactivity in nucleophilic substitutions . Frontier molecular orbital (FMO) analysis predicts sites for electrophilic attack, validated by experimental nitrosation risk assessments . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .
Q. How can conflicting data in reaction outcomes be analyzed when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from stereoelectronic effects or impurity interference. For example, discrepancies in yields of 2-oxaspiro[3.3]heptan-6-ol derivatives may stem from residual moisture during ester reduction . Triangulate data via:
- Replicate experiments under inert atmospheres (Ar/glovebox) .
- Cross-validate analytical results using LC-MS and N NMR .
- Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) induce asymmetry during cyclization . Kinetic resolution via lipase-catalyzed acylations separates enantiomers . Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) spectroscopy . Computational docking studies predict enzyme-substrate interactions for biocatalytic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
